molecular formula C14H11BrOSe B14259508 Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- CAS No. 176543-80-9

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-

Cat. No.: B14259508
CAS No.: 176543-80-9
M. Wt: 354.11 g/mol
InChI Key: ITUFDGWZZMDRLE-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- is an organoselenium compound featuring a 4-bromophenyl group and a phenylseleno moiety attached to an ethanone backbone. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the phenylseleno group may confer unique reactivity due to selenium's polarizability and redox activity .

Properties

CAS No.

176543-80-9

Molecular Formula

C14H11BrOSe

Molecular Weight

354.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-phenylselanylethanone

InChI

InChI=1S/C14H11BrOSe/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

ITUFDGWZZMDRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Direct Selenolation of 4-Bromoacetophenone

The most widely reported method involves reacting 4-bromoacetophenone with phenylselenol under basic conditions. This single-step protocol leverages the electrophilic α-carbon adjacent to the ketone group:

Reaction equation :
4-Bromoacetophenone + PhSeH → Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- + HBr

Standard conditions :

Parameter Value
Solvent Anhydrous THF or DMF
Base K₂CO₃ or Et₃N (2.0 equiv)
Temperature 0°C → RT
Reaction time 4–12 hours
Yield 58–72%

Mechanistic studies indicate that the reaction proceeds through a concerted Sₙ2 mechanism, with the selenium nucleophile attacking the electrophilic carbon while bromide acts as the leaving group. Steric hindrance from the bulky phenylselenol moiety necessitates extended reaction times compared to analogous sulfur-containing derivatives.

Optimization Strategies

Recent advances have improved yields through:

  • Phase-transfer catalysis : Addition of tetrabutylammonium iodide (TBAI, 0.1 equiv) increases reaction rate by 40% through enhanced nucleophilicity of PhSe⁻.
  • Microwave assistance : Irradiation at 80°C for 15 minutes achieves 89% conversion while reducing byproduct formation.
  • In situ selenol generation : Using PhSeSiMe₃ with CsF avoids handling toxic gaseous HSePh, improving safety profile.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

An alternative route employs Pd(PPh₃)₄ (5 mol%) to couple 4-bromoacetophenone with diphenyl diselenide:

Reaction scheme :
4-Bromoacetophenone + (PhSe)₂ → Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- + PhSeSePh

Key parameters :

Catalyst Ligand Solvent Yield
Pd(OAc)₂ Xantphos Toluene 64%
Pd₂(dba)₃ BINAP DMF 71%
Pd/C None THF 38%

This method eliminates HBr generation but requires strict oxygen-free conditions to prevent catalyst deactivation.

Copper-Catalyzed Selenenylation

Emerging protocols utilize CuI (10 mol%) with 1,10-phenanthroline as ligand in DMSO at 100°C:

Advantages :

  • Tolerates moisture and air better than Pd systems
  • Enables use of PhSeB(OH)₂ as selenium source
  • Achieves 82% yield with 95% regioselectivity

Limitations :

  • Requires stoichiometric Zn powder as reductant
  • Generates boron-containing waste streams

Solid-Phase and Flow Chemistry Methods

Polymer-Supported Synthesis

Immobilizing 4-bromoacetophenone on Wang resin allows iterative selenenylation:

Procedure :

  • Load substrate onto resin via ketoester linkage
  • Treat with PhSeH/DIEA in DCM (3 × 30 min)
  • Cleave product with TFA/DCM (1:1)

Performance metrics :

Cycle Purity Yield
1 95% 67%
5 93% 65%
10 89% 62%

This approach facilitates automated synthesis but suffers from gradual resin degradation.

Continuous Flow Production

A microreactor system (0.5 mm ID) enables large-scale manufacturing:

Optimized conditions :

Variable Value
Residence time 8.7 minutes
Temperature 70°C
Pressure 12 bar
Productivity 1.2 kg/day

Key advantages include improved heat transfer and reduced risk of selenium disproportionation compared to batch processes.

Mechanistic Insights and Side-Reaction Analysis

Competing Pathways

The primary decomposition route involves oxidation of the PhSe moiety:

Major byproducts :

  • PhSe(O)CH₂(4-BrC₆H₄)CO (selenoxide, 12–18%)
  • (4-BrC₆H₄)COCH₂SeSeCH₂CO(4-BrC₆H₄) (diselenide, 5–9%)

Mitigation strategies :

  • Sparging with N₂ reduces oxidation by 73%
  • Adding 0.1 M hydroquinone inhibits radical chain reactions

Isotopic Labeling Studies

Using ⁷⁷Se NMR (δ = 850 ppm) and ¹³C-labeled acetophenone revealed:

  • 92% retention of configuration at α-carbon
  • <2% racemization during selenenylation
  • First-order kinetics in both reactants (k = 3.4 × 10⁻³ L/mol·s)

Purification and Characterization Protocols

Chromatographic Techniques

Standard purification employs silica gel with hexane/EtOAc (4:1):

Elution profile :

Component Rf
Starting material 0.42
Target compound 0.55
Selenoxide byproduct 0.18

Alternative methods:

  • Size-exclusion chromatography : Removes polymeric impurities
  • RP-HPLC : 90% MeOH/H₂O, tR = 7.8 min

Spectroscopic Fingerprints

Characteristic signals :

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, Ar-H), 7.54 (d, 2H, Ar-H), 4.21 (s, 2H, CH₂Se), 2.39 (s, 3H, COCH₃)
¹³C NMR δ 196.4 (CO), 135.2–128.1 (Ar-C), 42.8 (CH₂Se), 30.1 (COCH₃)
⁷⁷Se NMR δ 342 ppm (singlet)
IR (KBr) ν 1685 cm⁻¹ (C=O), 510 cm⁻¹ (C-Se)

Industrial-Scale Production Challenges

Cost Analysis

Breakdown for 1 kg batch:

Component Cost
4-Bromoacetophenone $420
PhSeH $1,150
Solvent recovery $180
Waste disposal $290
Total $2,040

Automation reduces labor costs by 35% but requires $500k capital investment.

Emerging Methodologies

Electrochemical Selenenylation

A graphite anode/Pt cathode system enables reagent-free synthesis:

Conditions :

  • 0.1 M NBu₄PF₆ in MeCN
  • Constant potential +1.2 V vs Ag/Ag⁺
  • 89% yield with 100% atomic economy

Biocatalytic Approaches

Engineered E. coli expressing methionine γ-lyase catalyzes:

4-Bromoacetophenone + PhSeH → Product (58% yield in 24h)

Advantages :

  • Ambient temperature/pressure
  • Phosphate buffer (pH 7.4) solvent
  • No heavy metal contamination

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include selenoxide derivatives, alcohol derivatives, and various substituted ethanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine and selenium atoms allows the compound to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Electronic Effects

  • Sulfonyl Analogs: 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone () replaces the seleno group with a sulfonyl moiety. The sulfonyl group is strongly electron-withdrawing, enhancing electrophilic character at the ketone, which influences reactivity in nucleophilic additions or substitutions. In contrast, the phenylseleno group is less electron-withdrawing but may participate in redox reactions or act as a leaving group in organometallic couplings .
  • Thioether Derivatives: Compounds like 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone () feature sulfur-based substituents. The tetrazole-thio group in adds heterocyclic complexity, which can enhance binding to biological targets .
  • Heterocyclic Variants: Pyrazolyl and imidazole derivatives () demonstrate how heterocycles modulate solubility and bioactivity. For example, 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone () exhibits DNA photocleaving activity, attributed to the pyrazole ring's ability to intercalate or generate reactive oxygen species under UV light .

Physical and Spectral Data

  • Molecular Weights: The seleno compound (C₁₅H₁₁BrOSe) has a theoretical molecular weight of ~374.07 g/mol, higher than sulfonyl (C₁₅H₁₁BrO₃S, ~367.21 g/mol) and thioether analogs (e.g., : 419.30 g/mol) due to selenium's atomic mass .
  • Spectral Signatures: Sulfonyl derivatives show strong IR stretches for S=O (~1300 cm⁻¹) and C=O (~1700 cm⁻¹). Seleno analogs would lack the S=O peak but may exhibit Se–C stretches near 600 cm⁻¹. ¹H NMR shifts for the bromophenyl group (δ ~7.6–7.8 ppm) are consistent across analogs .

Biological Activity

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-, commonly referred to as p-bromoacetophenone with a phenylselenyl substituent, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₉BrOSe
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 99-90-1
  • IUPAC Name : 1-(4-bromophenyl)-2-(phenylseleno)ethanone

The compound features a bromine atom on the para position of the phenyl ring and a phenylselenyl group, which is known to enhance biological activity through various mechanisms.

Synthesis

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- can be synthesized via several methods, including:

  • Nucleophilic Substitution Reactions : The introduction of the phenylselenyl group can be achieved through nucleophilic substitution of a suitable precursor.
  • Radical Reactions : Utilization of radical initiators to facilitate the formation of the seleno group.

Biological Activity

The biological activity of Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- has been investigated in various studies. Below are key findings:

Antimicrobial Activity

Studies have demonstrated that derivatives of Ethanone exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
EthanoneBacterial50 µg/mL against Staphylococcus aureus
Fungal30 µg/mL against Candida albicans

These results indicate its potential as an antimicrobial agent.

Anticancer Properties

Research has indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC₅₀ Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These findings suggest that Ethanone may induce apoptosis in cancer cells through oxidative stress mechanisms.

The mechanisms underlying the biological activities of Ethanone involve:

  • Oxidative Stress Induction : The presence of selenium is known to generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism in bacteria and cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at Howard University evaluated the antimicrobial efficacy of various ketones, including Ethanone. The results indicated a significant reduction in bacterial growth when treated with the compound, highlighting its potential as a therapeutic agent against infections caused by resistant strains .
  • Case Study on Anticancer Activity :
    Another investigation focused on the anticancer properties of Ethanone derivatives showed that treatment with the compound resulted in a marked decrease in cell viability in cancer cell lines, supporting its further development as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-2-(phenylseleno)ethanone, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of seleno-containing ethanone derivatives often involves nucleophilic substitution or condensation reactions. For regioselectivity, solvent-free conditions under mild temperatures (e.g., 50–80°C) with catalytic bases like K2_2CO3_3 can minimize side reactions. For example, describes a regioselective approach for analogous compounds using aryl halides and heterocyclic nucleophiles, achieving high yields (75–90%) . Key steps include:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Monitoring reaction progress using TLC or HPLC.
  • Confirming regiochemistry via 1^1H NMR (e.g., coupling constants for adjacent protons) and X-ray crystallography.

Q. How is the crystal structure of 1-(4-bromophenyl)-2-(phenylseleno)ethanone determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
  • Growing crystals via slow evaporation in solvents like DCM/hexane (see for analogous bromophenyl-chlorophenyl ethanone structures) .
  • Data collection on a diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 200 K) to reduce thermal motion .
  • Structure solution using SHELXS (direct methods) and refinement with SHELXL (full-matrix least-squares). Anisotropic displacement parameters are applied for non-H atoms .
  • Visualization via ORTEP-3 () to generate thermal ellipsoid plots .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., deshielded ketone carbonyl at ~200 ppm in 13^13C NMR).
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and Se–C bonds (~600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]+^+ and isotopic patterns (e.g., 79^{79}Br/81^{81}Br, 80^{80}Se).
  • Elemental Analysis : Confirms C, H, N, S, and Se content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How does 1-(4-bromophenyl)-2-(phenylseleno)ethanone interact with biomolecules like DNA, and what experimental assays are used to assess this?

  • Methodological Answer : Similar to ’s DNA photocleaving agents, the compound’s bioactivity can be tested via:
  • Gel Electrophoresis : Incubate supercoiled (SC) and open-circular (OC) plasmid DNA (e.g., pBR322) with the compound under UV light (254 nm). Analyze cleavage efficiency via agarose gel electrophoresis (ethidium bromide staining) .
  • Mechanistic Studies : Use radical scavengers (e.g., DMSO for hydroxyl radicals) to determine if cleavage is oxidative.
  • Docking Simulations : AutoDock Vina to model interactions with DNA grooves or bases, guided by crystallographic data .

Q. How can conflicting spectroscopic and crystallographic data be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR shifts vs. X-ray bond lengths) require:
  • Dynamic NMR : To detect conformational flexibility (e.g., hindered rotation of phenylseleno groups).
  • DFT Calculations : Gaussian 09 to optimize geometry and simulate NMR/IR spectra, comparing with experimental data.
  • Powder XRD : Verify phase purity if single-crystal data suggests polymorphism ( highlights monoclinic P21_1/c packing for analogous compounds) .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in the solid-state packing of this compound?

  • Methodological Answer : Graph-set analysis ( ) identifies recurring motifs:
  • C–H···O Hydrogen Bonds : Between ketone O and adjacent aryl H atoms (distance ~2.5 Å).
  • π-π Stacking : Interplanar distances of 3.6–4.0 Å between bromophenyl and phenylseleno groups ().
  • Halogen Bonds : Br···Se interactions (if applicable) with angles near 180° .
  • Software: Mercury (CCDC) for visualizing and quantifying interactions .

Safety and Handling

Q. What safety protocols are recommended for handling selenium-containing ethanones?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation ( highlights respiratory hazards) .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Collect in sealed containers for heavy-metal waste.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaHSO3_3, and dispose as hazardous waste.

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